molecular formula C12H19N B8471245 4-Phenylbutyldimethylamine CAS No. 1202-55-7

4-Phenylbutyldimethylamine

Cat. No. B8471245
Key on ui cas rn: 1202-55-7
M. Wt: 177.29 g/mol
InChI Key: VTFLIYPNOKEFRW-UHFFFAOYSA-N
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Patent
US05093370

Procedure details

To 426 mg of the colorless liquid (4-bromobutyl)benzene were added 1.05 ml of 50% dimethylamine aqueous solution and 1 ml of ethanol, and the mixture was stirred at a room temperature for 520 minutes. To the reaction mixture were added 30 ml of ethyl acetate and 10 ml of 5% sodium bicarbonate aqueous solution. The separated organic layer was washed with a saturated sodium chloride aqueous solution, dried over magnesium sulfate, and evaporated under a reduced pressure to obtain a residue. To the residue was added 20 ml of benzene, then was washed with water and a saturated sodium chloride aqueous solution, dried over magnesium sulfate, and evaporated under a reduced pressure to obtain 287 mg of the title compound as colorless liquid.
[Compound]
Name
colorless liquid
Quantity
426 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:12][NH:13][CH3:14].C(O)C.C(=O)(O)[O-].[Na+]>C1C=CC=CC=1.C(OCC)(=O)C>[CH3:12][N:13]([CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:14] |f:3.4|

Inputs

Step One
Name
colorless liquid
Quantity
426 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC1=CC=CC=C1
Name
Quantity
1.05 mL
Type
reactant
Smiles
CNC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at a room temperature for 520 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The separated organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under a reduced pressure

Outcomes

Product
Details
Reaction Time
520 min
Name
Type
product
Smiles
CN(C)CCCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 287 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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